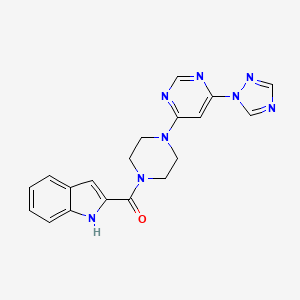
(4-(6-(1H-1,2,4-三唑-1-基)嘧啶-4-基)哌嗪-1-基)(1H-吲哚-2-基)甲酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(1H-indol-2-yl)methanone is a useful research compound. Its molecular formula is C19H18N8O and its molecular weight is 374.408. The purity is usually 95%.
BenchChem offers high-quality (4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(1H-indol-2-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(1H-indol-2-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
抗癌应用
该化合物包含一个1,2,4-三唑环,在癌症研究领域显示出可喜的结果 . 合成的化合物的细胞毒活性在包括MCF-7、Hela和A549在内的三种人类癌细胞系中进行了评估 . 一些化合物对MCF-7和HCT-116癌细胞系表现出有效的抑制活性,IC50值范围为15.6至23.9 µM .
新型衍生物的合成
该化合物用于合成新型1,2,4-三唑衍生物 . 这些衍生物对Hela细胞系显示出有希望的细胞毒活性 .
抑制细胞增殖
与这种化学结构相关的化合物已被证明通过诱导凋亡来抑制MCF-7癌细胞的增殖 .
开发更具选择性和效力的抗癌分子
包括该化合物的1,2,4-三唑苯甲酸杂化物可以作为结构优化平台,用于设计和开发更具选择性和效力的抗癌分子 .
抗病毒应用
作用机制
Target of Action
Compounds with similar structures, such as 1,2,4-triazole hybrids, have shown potent inhibitory activities against cancer cell lines like mcf-7 and hct-116 . These cell lines are often used in research as models for breast cancer and colon cancer, respectively .
Mode of Action
It’s worth noting that similar 1,2,4-triazole hybrids have been found to inhibit the proliferation of cancer cells by inducing apoptosis . Apoptosis is a form of programmed cell death, which is a crucial process in preventing the uncontrolled growth of cells, a characteristic feature of cancer.
Biochemical Pathways
Given the apoptosis-inducing activity of similar compounds, it can be inferred that this compound may affect pathways related to cell cycle regulation and programmed cell death .
Result of Action
Similar 1,2,4-triazole hybrids have been found to exhibit cytotoxic effects, particularly against cancer cell lines . This suggests that this compound may also have potential anticancer effects.
生物活性
The compound (4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(1H-indol-2-yl)methanone is a complex heterocyclic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. The structural components of this compound, particularly the triazole , pyrimidine , and indole moieties, suggest a diverse range of pharmacological properties including antifungal, antibacterial, anticancer, and anti-tubercular activities.
Structural Overview
The compound features several key structural elements:
| Component | Description |
|---|---|
| Triazole | Known for antifungal and antibacterial properties. |
| Pyrimidine | Contributes to the compound's interaction with biological targets. |
| Piperazine | Often involved in enhancing the bioactivity of compounds. |
| Indole | Associated with anticancer properties. |
Antifungal Activity
The triazole ring is well-documented for its antifungal properties. Research indicates that derivatives containing the 1,2,4-triazole moiety exhibit significant activity against various fungal pathogens. For instance, compounds similar to our target have shown effectiveness against strains such as Candida albicans and Aspergillus fumigatus .
Antibacterial Activity
The presence of the pyrimidine and triazole rings enhances the antibacterial activity of this compound. Studies have demonstrated that triazole derivatives can inhibit bacterial growth by targeting specific enzymes involved in cell wall synthesis or metabolic pathways .
Anticancer Activity
Indole derivatives are recognized for their anticancer potential. Compounds incorporating indole have been shown to induce apoptosis in cancer cells by interfering with cellular signaling pathways. For instance, related compounds have demonstrated IC50 values in the low micromolar range against various cancer cell lines .
Anti-Tubercular Activity
Recent studies have highlighted the potential of triazole-pyrimidine hybrids as anti-tubercular agents. Compounds with similar structures have exhibited promising activity against Mycobacterium tuberculosis, with IC90 values indicating significant inhibitory effects on bacterial growth .
The mechanism by which (4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(1H-indol-2-yl)methanone exerts its biological effects likely involves:
- Enzyme Inhibition: Binding to active sites of enzymes critical for microbial survival or cancer cell proliferation.
- Cell Cycle Interference: Inducing cell cycle arrest in cancer cells, particularly at the G2/M phase.
- Apoptosis Induction: Triggering programmed cell death pathways in malignant cells.
Case Study 1: Antifungal Efficacy
A study evaluating a series of triazole derivatives found that specific modifications to the triazole ring significantly enhanced antifungal activity against Candida species. The structure of our target compound suggests it may possess similar or enhanced efficacy due to its unique combination of functional groups .
Case Study 2: Anticancer Properties
In a comparative analysis of indole derivatives against various cancer cell lines (e.g., MDA-MB-468), compounds with structural similarities to our target exhibited IC50 values ranging from 0.5 to 5 µM, indicating potent anticancer activity .
Case Study 3: Anti-Tubercular Activity
Research on triazole-pyrimidine hybrids has shown promising results against Mycobacterium tuberculosis. Compounds with similar scaffolds demonstrated IC90 values as low as 3 μM, highlighting their potential as effective anti-tubercular agents .
属性
IUPAC Name |
1H-indol-2-yl-[4-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N8O/c28-19(16-9-14-3-1-2-4-15(14)24-16)26-7-5-25(6-8-26)17-10-18(22-12-21-17)27-13-20-11-23-27/h1-4,9-13,24H,5-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQPONDQSXBKINA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC(=C2)N3C=NC=N3)C(=O)C4=CC5=CC=CC=C5N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N8O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














